4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one
Overview
Description
Integrated Transition Metal Catalysed Reactions
The synthesis of polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers has been achieved through a one-pot coupling process involving propargylamines, vinyl sulfones (or nitroalkenes), and phenolic derivatives. This method utilizes a sequential integration of Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions, demonstrating a versatile approach to constructing complex pyrrolidine structures .
Physical and Structural Studies
N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have been prepared with various substituents, and their physical and structural properties have been extensively studied. Single-crystal X-ray diffraction revealed monoclinic and orthorhombic crystal systems for two of the compounds. These studies provide insights into the bond lengths, angles, and the importance of hydrogen bonding, which are crucial for understanding the behavior of similar compounds like 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one .
Synthesis of Pyrrole Derivatives
The synthesis of pyrrole derivatives containing hydroxy and azophenyl groups has been described, showcasing the versatility of pyrrole chemistry. These compounds were characterized by IR, 1H NMR, and spectral data, and their biological activities were evaluated, indicating the potential for pyrrole derivatives in pharmaceutical applications .
Synthesis and Crystal Structure Analysis
A specific pyrrolidine derivative was synthesized using hydroxy-L-proline and L-proline, characterized by various spectroscopic methods, and its crystal structure was determined. The study provides detailed information on the molecular and supramolecular structure, which is valuable for the analysis of similar compounds .
Large-Scale Synthesis of Pyrrolidin-3-ol
A practical large-scale synthesis of 4-(Hydroxymethyl)pyrrolidin-3-ol, a valuable intermediate for bioactive molecules, was achieved through asymmetric 1,3-dipolar cycloaddition. This synthesis did not require chromatography and highlights the efficiency of the process for producing pyrrolidine derivatives .
Synthesis of Pyridinyl-Pyrrolidine Derivatives
The synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives was reported, with the aim of creating α1 receptor antagonists. The method involved a two-step process and yielded compounds with potent receptor antagonistic activity, demonstrating the therapeutic potential of pyrrolidine derivatives .
Synthesis and Crystal Structure of Spiro Pyrrolidinone
The synthesis of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative was achieved through a multicomponent reaction. The crystal structure was determined, revealing planarity and envelope conformation in the pyrrolidin ring. The structure is stabilized by various hydrogen bonds and π-π interactions, which are important considerations for the physical and chemical properties of similar compounds .
Scientific Research Applications
Synthesis and Catalysis
4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one is utilized in synthetic chemistry, particularly in the field of catalysis. For instance, it is involved in integrated transition metal-catalyzed reactions, such as the synthesis of polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers via one-pot coupling of various components (Clique, Vassiliou, Monteiro, & Balme, 2002).
Magnetic and Optical Properties
This compound plays a role in materials science, particularly in creating substances with unique magnetic and optical properties. For example, its use in lanthanide chemistry has led to the development of clusters showing single-molecule magnetism and photoluminescence (Alexandropoulos et al., 2011).
Bioactive Compound Synthesis
It is a key intermediate in synthesizing bioactive compounds. One such application is the preparation of β-hydroxy-α-amino acid, crucial for developing certain drug candidates (Goldberg et al., 2015).
Spectroscopic Studies
Spectroscopic studies often employ this compound for investigating the solvent effects in the building blocks of bioactive compounds. It helps understand the reaction mechanisms involved in the synthesis of these compounds (Conti, Galeazzi, Giorgini, & Tosi, 2006).
Glycosidase Inhibitors
It has been used in the asymmetric synthesis of glycosidase inhibitors. These compounds have potential therapeutic applications, particularly in treating disorders related to enzyme activity (Curtis, Evinson, Handa, & Singh, 2007).
Large-Scale Synthesis
There are also studies focused on the practical, large-scale synthesis of this compound, highlighting its importance and versatility in the pharmaceutical industry (Kotian, Lin, El-Kattan, & Chand, 2005).
properties
IUPAC Name |
4-(hydroxymethyl)-1-propan-2-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-4-7(5-10)3-8(9)11/h6-7,10H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRSONVKDMDDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612563 | |
Record name | 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one | |
CAS RN |
59857-88-4 | |
Record name | 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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